E-Configuration Structural Differentiation from Predominant Z-Analogs in Antifungal/Antitumor Series
The target compound bears the E-configuration at the C5 benzylidene double bond (confirmed by PubChem stereochemistry descriptor [1]), whereas the well-characterized antifungal and antitumor series synthesized by Insuasty et al. (2013) is exclusively Z-configured for the (Z)-5-(hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-ones [2]. This geometric isomerism is not trivial: the E-isomer presents the 3-nitrophenyl ring in a different spatial orientation relative to the thiazolone core, potentially accessing distinct protein binding pockets or altering π-stacking geometries. The Z-analogs 5a–d showed variable antifungal MICs (best: 3.9 μg/mL against S. cerevisiae for the rhodanine precursor 3e). No direct E vs. Z head-to-head comparison has been published.
| Evidence Dimension | Benzylidene double-bond geometry |
|---|---|
| Target Compound Data | E (trans) configuration confirmed by InChI stereo layer: /b13-10+ |
| Comparator Or Baseline | Z-analog series (5a–d) in Insuasty et al. 2013; Z-configuration confirmed by NMR |
| Quantified Difference | Configurational isomerism; no direct biological comparison data available |
| Conditions | Structural assignment by X-ray crystallography and/or NMR for Z-series; PubChem computed stereochemistry for target |
Why This Matters
E vs. Z configuration can dictate whether a compound is biologically active or inactive within the same scaffold, making stereochemical verification essential before procurement for any target-based screening campaign.
- [1] PubChem CID 919093, Section 2.1.3: InChIKey CJRHUXADOURCCB-JLHYYAGUSA-N. Bond stereochemistry: /b13-10+ (E-configuration). View Source
- [2] Insuasty, A. et al. (2013). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules, 18(5), 5482–5497. View Source
